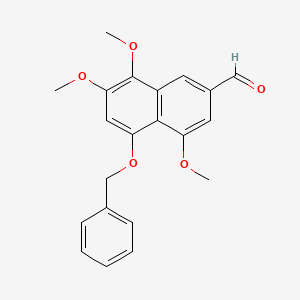
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, three methoxy groups, and an aldehyde functional group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the benzyloxy and methoxy groups. The final step involves the formylation to introduce the aldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and benzyl chloride (C₆H₅CH₂Cl) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzyloxyindole-3-carboxaldehyde
- 5-Benzyloxyindole
- N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups and its naphthalene core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
828940-60-9 |
|---|---|
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4,7,8-trimethoxy-5-phenylmethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C21H20O5/c1-23-17-10-15(12-22)9-16-20(17)18(11-19(24-2)21(16)25-3)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
AVIADEMPRBYSBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


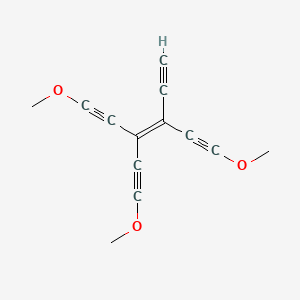
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
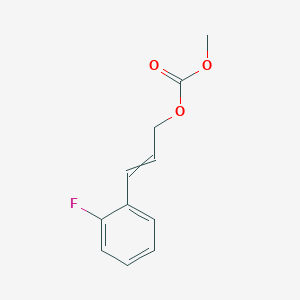
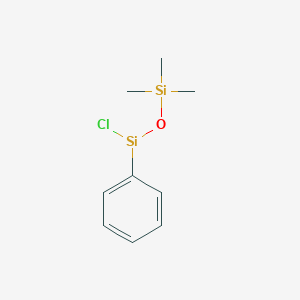
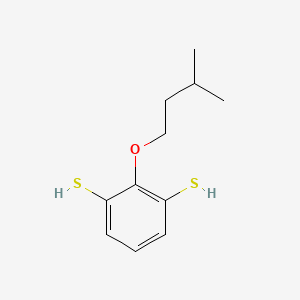
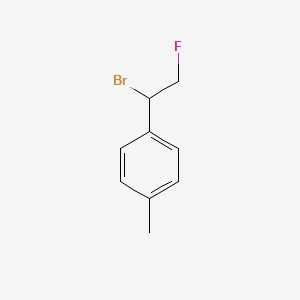
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
methanone](/img/structure/B14205748.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
